2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS 130115-96-7 properties
2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS 130115-96-7 properties
CAS 130115-96-7 | Molecular Formula: C₆H₂Cl₂F₃NO
Executive Summary
2,3-Dichloro-5-(trifluoromethoxy)pyridine is a high-value heterocyclic building block used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Distinguished by the trifluoromethoxy (-OCF₃) group, this moiety imparts superior lipophilicity and metabolic stability compared to its trifluoromethyl (-CF₃) analogues. Its unique substitution pattern—two chlorine atoms at the 2,3-positions and the electron-withdrawing -OCF₃ group at the 5-position—creates a highly polarized scaffold ideal for regioselective nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Physical Properties[2]
This compound is an off-white to pale yellow liquid or low-melting solid at room temperature. It is characterized by high lipophilicity, making it soluble in common organic solvents (DCM, THF, Toluene) but practically insoluble in water.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 130115-96-7 | Verified Identifier |
| Molecular Weight | 231.99 g/mol | |
| Exact Mass | 230.9466 | |
| Appearance | Pale yellow liquid / Low-melting solid | |
| Density | 1.58 ± 0.06 g/cm³ | Predicted value [1] |
| Boiling Point | ~190–200 °C (at 760 mmHg) | Estimated based on analogs |
| pKa | -5.93 ± 0.10 | Predicted (Conjugate acid) |
| LogP | ~3.5 | High Lipophilicity |
| Solubility | Soluble in CH₂Cl₂, EtOAc, Toluene | Hydrophobic |
Part 2: Synthetic Pathways & Manufacturing[1][4]
The synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine is chemically demanding due to the instability of the O-CF₃ precursor and the need for regioselective chlorination. The most authoritative route, referenced in European Patent EP2350008B1, is based on the methodology of Fuss and Koch (1990) .
Core Synthetic Strategy (Fuss & Koch Method)
This pathway avoids the use of unstable trifluoromethyl hypofluorite by constructing the -OCF₃ group from a hydroxyl precursor via a chlorothionoformiate or difluoromethyl intermediate.
Step-by-Step Protocol:
Phase 1: Formation of the Trifluoromethoxy Ether
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Starting Material: 3-Hydroxypyridine (or 5-hydroxy-2,3-dichloropyridine if pre-halogenated).
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Thiophosgenation: React the hydroxypyridine with thiophosgene (CSCl₂) in the presence of base (NaOH/CHCl₃) to form the chlorothionoformiate .
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Chlorination: Treat the intermediate with excess chlorine gas (Cl₂) to convert the -OCSCl group into a trichloromethoxy (-OCCl₃) group.
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Fluorination: Perform a halogen exchange (Halex) using Antimony Trifluoride (SbF₃) and Antimony Pentachloride (SbCl₅) catalyst to yield the trifluoromethoxy (-OCF₃) pyridine.
Phase 2: Regioselective Chlorination (if not pre-functionalized)
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Reagent: Cl₂ gas or N-Chlorosuccinimide (NCS).
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Conditions: Radical chlorination or electrophilic substitution. The 2-position is chlorinated first due to the activating effect of the pyridine nitrogen, followed by the 3-position.
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Purification: Fractional distillation under reduced pressure.
Synthetic Workflow Diagram
The following diagram illustrates the critical chemical transformations required to access the target scaffold.
Caption: Figure 1. Synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine via the trichloromethoxy intermediate pathway.
Part 3: Reactivity & Applications
The chemical behavior of CAS 130115-96-7 is defined by the electronic interplay between the pyridine nitrogen and the substituents.
Regioselectivity Profile
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C2-Position (Chlorine): This is the "soft spot" for Nucleophilic Aromatic Substitution (SₙAr). The inductive electron-withdrawal from the -OCF₃ group at C5 and the -Cl at C3 activates the C2 position, making it highly susceptible to amines, alkoxides, and thiols.
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C3-Position (Chlorine): Sterically hindered and less electrophilic. It is generally stable to SₙAr conditions but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been functionalized or protected.
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C5-Position (-OCF₃): Chemically inert under standard conditions. Its primary role is to modulate lipophilicity (LogP) and metabolic stability.
Experimental Protocol: SₙAr Reaction at C2
This protocol describes the selective displacement of the C2-chloride with a primary amine.
Reagents:
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Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 eq)
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Nucleophile: Benzylamine (1.1 eq)
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Base: Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Acetonitrile (MeCN) or DMF
Procedure:
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Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN.
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Add 1.5 mmol of DIPEA followed by 1.1 mmol of benzylamine dropwise at 0°C.
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
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Note: If reaction is sluggish, heat to 60°C. The C3-Cl will remain intact.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
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Yield: Typically >85% of the 2-amino-3-chloro-5-(trifluoromethoxy)pyridine derivative.
Reactivity Logic Map
Caption: Figure 2. Chemoselectivity map highlighting the preferential reactivity of the C2-chloride over the C3-chloride.
Part 4: Handling & Safety (SDS Summary)
As a halogenated pyridine, this compound poses specific health hazards.[2] It should be handled exclusively in a fume hood.
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Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
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Disposal: Must be incinerated in a chemical waste facility equipped with scrubbers for HF and HCl gases.
References
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ChemicalBook. (2025). 2,3-Dichloro-5-(trifluoromethoxy)pyridine Properties and Predicted Data. Retrieved from
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Fuss, A., & Koch, V. (1990).[3] Synthesis of Trifluoromethoxy-substituted Pyridines. Synthesis, 1990(7), 604–608. (Foundational synthesis method cited in patents).[4]
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European Patent Office. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. Patent EP2350008B1. Retrieved from
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PubChem. (2025).[5] 2,3-Dichloro-5-(trifluoromethyl)pyridine Data (Analog Reference). Retrieved from (Note: Used for comparative physicochemical estimation).
Sources
- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 2. cohizon.com [cohizon.com]
- 3. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
